Cas no 2680869-17-2 (tert-butyl N-(2-bromo-6-fluorophenyl)methylcarbamate)

tert-butyl N-(2-bromo-6-fluorophenyl)methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-28291060
- tert-butyl N-[(2-bromo-6-fluorophenyl)methyl]carbamate
- tert-Butyl 2-bromo-6-fluorobenzylcarbamate
- A1-36412
- 2680869-17-2
- tert-butyl N-(2-bromo-6-fluorophenyl)methylcarbamate
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- MDL: MFCD33551386
- Inchi: 1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-9(13)5-4-6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16)
- InChI Key: ZXADWBYYBQYPAN-UHFFFAOYSA-N
- SMILES: BrC1C=CC=C(C=1CNC(=O)OC(C)(C)C)F
Computed Properties
- Exact Mass: 303.02702g/mol
- Monoisotopic Mass: 303.02702g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 38.3Ų
tert-butyl N-(2-bromo-6-fluorophenyl)methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28291060-0.1g |
tert-butyl N-[(2-bromo-6-fluorophenyl)methyl]carbamate |
2680869-17-2 | 95.0% | 0.1g |
$640.0 | 2025-03-19 | |
Enamine | EN300-28291060-1.0g |
tert-butyl N-[(2-bromo-6-fluorophenyl)methyl]carbamate |
2680869-17-2 | 95.0% | 1.0g |
$728.0 | 2025-03-19 | |
Enamine | EN300-28291060-0.05g |
tert-butyl N-[(2-bromo-6-fluorophenyl)methyl]carbamate |
2680869-17-2 | 95.0% | 0.05g |
$612.0 | 2025-03-19 | |
Enamine | EN300-28291060-2.5g |
tert-butyl N-[(2-bromo-6-fluorophenyl)methyl]carbamate |
2680869-17-2 | 95.0% | 2.5g |
$1428.0 | 2025-03-19 | |
Enamine | EN300-28291060-10.0g |
tert-butyl N-[(2-bromo-6-fluorophenyl)methyl]carbamate |
2680869-17-2 | 95.0% | 10.0g |
$3131.0 | 2025-03-19 | |
Enamine | EN300-28291060-0.25g |
tert-butyl N-[(2-bromo-6-fluorophenyl)methyl]carbamate |
2680869-17-2 | 95.0% | 0.25g |
$670.0 | 2025-03-19 | |
Enamine | EN300-28291060-5.0g |
tert-butyl N-[(2-bromo-6-fluorophenyl)methyl]carbamate |
2680869-17-2 | 95.0% | 5.0g |
$2110.0 | 2025-03-19 | |
Enamine | EN300-28291060-5g |
tert-butyl N-[(2-bromo-6-fluorophenyl)methyl]carbamate |
2680869-17-2 | 5g |
$2110.0 | 2023-09-08 | ||
Enamine | EN300-28291060-1g |
tert-butyl N-[(2-bromo-6-fluorophenyl)methyl]carbamate |
2680869-17-2 | 1g |
$728.0 | 2023-09-08 | ||
Enamine | EN300-28291060-10g |
tert-butyl N-[(2-bromo-6-fluorophenyl)methyl]carbamate |
2680869-17-2 | 10g |
$3131.0 | 2023-09-08 |
tert-butyl N-(2-bromo-6-fluorophenyl)methylcarbamate Related Literature
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
Additional information on tert-butyl N-(2-bromo-6-fluorophenyl)methylcarbamate
Comprehensive Overview of tert-butyl N-(2-bromo-6-fluorophenyl)methylcarbamate (CAS No. 2680869-17-2)
The compound tert-butyl N-(2-bromo-6-fluorophenyl)methylcarbamate (CAS No. 2680869-17-2) is a specialized organic intermediate widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a bromo-fluorophenyl moiety and a tert-butyl carbamate group, makes it a valuable building block for synthesizing complex molecules. Researchers and industries are increasingly interested in this compound due to its potential applications in drug discovery and material science.
In recent years, the demand for halogenated aromatic compounds like tert-butyl N-(2-bromo-6-fluorophenyl)methylcarbamate has surged, driven by advancements in cross-coupling reactions and catalysis. The presence of both bromine and fluorine atoms in its structure allows for selective functionalization, enabling the creation of diverse derivatives. This versatility aligns with the growing trend of precision chemistry, where tailored molecular designs are essential for optimizing performance in target applications.
From an SEO perspective, users frequently search for terms such as "tert-butyl carbamate synthesis," "bromo-fluorophenyl derivatives," and "CAS 2680869-17-2 applications." These queries reflect the compound's relevance in medicinal chemistry and process optimization. Additionally, the rise of AI-driven drug discovery has amplified interest in such intermediates, as they serve as critical inputs for high-throughput screening and computational modeling.
The synthesis of tert-butyl N-(2-bromo-6-fluorophenyl)methylcarbamate typically involves multi-step protocols, including protection-deprotection strategies and halogenation reactions. Its stability under ambient conditions and compatibility with common organic solvents enhance its practicality in laboratory settings. Moreover, the compound's crystalline form facilitates purification and characterization, which is crucial for meeting stringent quality control standards in industrial production.
Environmental and sustainability considerations are also shaping the discourse around this compound. Researchers are exploring greener synthetic routes to minimize waste and energy consumption, aligning with global initiatives like green chemistry. The bioactivity of its derivatives is another hot topic, particularly in the context of antimicrobial and anticancer research, where halogenated aromatics often exhibit enhanced efficacy.
In summary, tert-butyl N-(2-bromo-6-fluorophenyl)methylcarbamate (CAS No. 2680869-17-2) represents a pivotal chemical entity with broad utility across scientific disciplines. Its role in innovative synthesis, coupled with its alignment with contemporary research trends, ensures its continued prominence in the fine chemicals market. As the scientific community delves deeper into structure-activity relationships, this compound is poised to remain a cornerstone of molecular design.
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